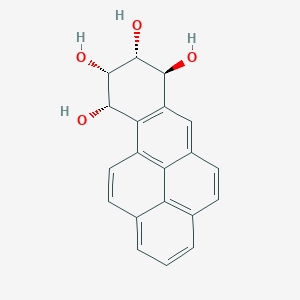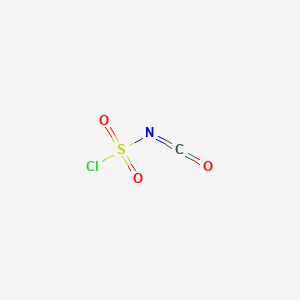
N-环己基肼基甲硫代酰胺
描述
N-Cyclohexylhydrazinecarbothioamide is an organic compound with the molecular formula C7H15N3S. It is a derivative of thiosemicarbazide, where the hydrazine moiety is substituted with a cyclohexyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
科学研究应用
N-Cyclohexylhydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
Mode of Action
It has been found that a series of n-substituted-2-arylcarbonylhydrazinecarbothioamides can potently decrease er stress signal . This suggests that N-Cyclohexylhydrazinecarbothioamide may interact with its targets to modulate cellular stress responses .
Biochemical Pathways
Given its potential role in modulating er stress signals , it may influence pathways related to cellular stress responses and protein homeostasis
Result of Action
It has been suggested that n-substituted-2-arylcarbonylhydrazinecarbothioamides can potently decrease er stress signal , indicating that N-Cyclohexylhydrazinecarbothioamide may have similar effects
准备方法
Synthetic Routes and Reaction Conditions
N-Cyclohexylhydrazinecarbothioamide can be synthesized through the reaction of cyclohexyl isothiocyanate with hydrazine hydrate. The reaction typically occurs in a solvent such as diethyl ether or ethanol. For instance, one method involves adding hydrazine hydrate dropwise to a solution of cyclohexyl isothiocyanate in diethyl ether, followed by stirring for an hour. The resulting white solid is then filtered, washed with diethyl ether, and vacuum dried . Another method involves mixing ethanolic solutions of cyclohexyl isothiocyanate and hydrazine hydrate with constant stirring for an hour, followed by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for N-Cyclohexylhydrazinecarbothioamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, solvent use, and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions
N-Cyclohexylhydrazinecarbothioamide undergoes various chemical reactions, including:
Substitution Reactions: It can react with electrophiles to form substituted derivatives.
Condensation Reactions: It can form Schiff bases when reacted with aldehydes or ketones.
Common Reagents and Conditions
Hydrazine Hydrate: Used in the synthesis of N-Cyclohexylhydrazinecarbothioamide.
Cyclohexyl Isothiocyanate: Reacts with hydrazine hydrate to form the compound.
Ethanol or Diethyl Ether: Common solvents used in the synthesis.
Major Products Formed
Schiff Bases: Formed when N-Cyclohexylhydrazinecarbothioamide reacts with aldehydes or ketones.
Substituted Derivatives: Formed through substitution reactions with various electrophiles.
相似化合物的比较
Similar Compounds
Thiosemicarbazide: The parent compound of N-Cyclohexylhydrazinecarbothioamide.
Cyclohexyl Isothiocyanate: A precursor in the synthesis of N-Cyclohexylhydrazinecarbothioamide.
Schiff Bases: Formed from the reaction of N-Cyclohexylhydrazinecarbothioamide with aldehydes or ketones.
Uniqueness
N-Cyclohexylhydrazinecarbothioamide is unique due to the presence of the cyclohexyl group, which imparts specific chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and potential biological activities compared to its parent compound, thiosemicarbazide .
属性
IUPAC Name |
1-amino-3-cyclohexylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3S/c8-10-7(11)9-6-4-2-1-3-5-6/h6H,1-5,8H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEUHPMMNLURRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175423 | |
| Record name | Hydrazinecarbothioamide, N-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827229 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
21198-18-5 | |
| Record name | 4-Cyclohexylthiosemicarbazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21198-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclohexylthiosemicarbazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021198185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21198-18-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82337 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrazinecarbothioamide, N-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21198-18-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CYCLOHEXYLTHIOSEMICARBAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N2C7UO813 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of N-Cyclohexylhydrazinecarbothioamide and how is it typically characterized?
A: N-Cyclohexylhydrazinecarbothioamide possesses a central thiourea core, which offers multiple sites for hydrogen bonding. This core structure is often linked to various aromatic rings and other functional groups, leading to diverse molecular arrangements. [, , , ] For instance, in one study, the thiourea core in (E)-2-[(4-chloro-2H-chromen-3-yl)methylidene]-N-cyclohexylhydrazinecarbothioamide was observed to form dihedral angles with both the chromene moiety and the cyclohexyl ring. [] Characterization of this compound, and its derivatives, often involves X-ray crystallography to understand the spatial arrangements and intermolecular interactions, which are crucial for predicting its behavior in different environments. [, , ]
Q2: Are there any promising applications of N-Cyclohexylhydrazinecarbothioamide metal complexes?
A: Recent studies have investigated the potential of N-Cyclohexylhydrazinecarbothioamide as a ligand in metal complexes. Specifically, complexes with nickel(II), palladium(II), and platinum(II) ions have shown promising antibacterial activity. [] In a study comparing the activity of the free ligand and its metal complexes, it was observed that the metal complexes exhibited significantly higher antibacterial activity against Escherichia coli and Staphylococcus aureus. [] This suggests that metal complexation could be a viable strategy to enhance the biological activity of N-Cyclohexylhydrazinecarbothioamide derivatives. Further research is needed to elucidate the mechanism of action and explore potential applications in treating bacterial infections.
Q3: What are the limitations of current research on N-Cyclohexylhydrazinecarbothioamide and future directions?
A: While existing research offers valuable insights into the structure and potential applications of N-Cyclohexylhydrazinecarbothioamide and its derivatives, there are still many unanswered questions. For example, detailed investigations into its pharmacokinetics, pharmacodynamics, and toxicity profiles are limited. [, , , , ] Furthermore, its environmental impact and potential for biodegradation remain largely unexplored. Future research should focus on addressing these knowledge gaps to enable the development of safe and effective applications for this versatile compound. This includes exploring novel derivatives, understanding their interactions with biological systems in detail, and evaluating their long-term effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(7S,9S)-9-acetyl-7-[tert-butyl(dimethyl)silyl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B42138.png)
![(7R,8S,9R,10S)-rel-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B42140.png)










![6-(12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B42169.png)
